molecular formula C12H11ClFN3O3 B2782056 1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1330193-22-0

1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2782056
CAS No.: 1330193-22-0
M. Wt: 299.69
InChI Key: FUQRGJPYKYISQR-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, a chloro and fluoro-substituted benzyl group, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The chloro- and fluoro-substituted benzyl group can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The triazole ring can be reduced to form a corresponding amine.

  • Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions, often requiring a base or acid catalyst.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Amines and triazoles.

  • Substitution: Substituted benzyl derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Medicine: The compound's unique structure may be useful in drug design and development, particularly in targeting specific biological pathways.

  • Industry: It can be employed in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial: Interaction with bacterial cell wall synthesis enzymes.

  • Anticancer: Inhibition of signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

  • Triazole derivatives: Various triazole-based compounds with different substituents.

  • Benzyl-substituted heterocycles: Compounds with benzyl groups attached to different heterocyclic rings.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-5-(methoxymethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O3/c1-20-6-10-11(12(18)19)15-16-17(10)5-7-8(13)3-2-4-9(7)14/h2-4H,5-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQRGJPYKYISQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1CC2=C(C=CC=C2Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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